molecular formula C18H20ClN3O2 B11694395 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide

3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide

Cat. No.: B11694395
M. Wt: 345.8 g/mol
InChI Key: RZWMXDRHZYAEKU-UDWIEESQSA-N
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Description

3-Chloro-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazide family, which is characterized by the presence of a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
  • 3-Chloro-N’-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide

Uniqueness

3-Chloro-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of chloro, diethylamino, and hydroxy functional groups makes it particularly versatile for various chemical reactions and applications.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-22(4-2)16-9-8-14(17(23)11-16)12-20-21-18(24)13-6-5-7-15(19)10-13/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+

InChI Key

RZWMXDRHZYAEKU-UDWIEESQSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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